molecular formula C9H12ClN3O B14271728 5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride CAS No. 155331-58-1

5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride

Cat. No.: B14271728
CAS No.: 155331-58-1
M. Wt: 213.66 g/mol
InChI Key: NIBILLRHDQUAOL-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino-substituted hydrazine with a carbonyl compound, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino-substituted derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles.

Scientific Research Applications

5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-4-phenyl-1,2,4-oxadiazole: Similar structure but different ring system.

    3-Methyl-4-phenyl-1,2,3-oxadiazole: Lacks the amino group.

    4-Phenyl-1,2,3-oxadiazole: Lacks both the amino and methyl groups.

Uniqueness

5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a phenyl ring on the oxadiazole core makes it a versatile compound for various applications .

Properties

CAS No.

155331-58-1

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

3-methyl-4-phenyl-2H-oxadiazol-2-ium-5-amine;chloride

InChI

InChI=1S/C9H11N3O.ClH/c1-12-8(9(10)13-11-12)7-5-3-2-4-6-7;/h2-6,11H,10H2,1H3;1H

InChI Key

NIBILLRHDQUAOL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(O[NH2+]1)N)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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